1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-
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Overview
Description
1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]- is a heterocyclic compound that features a triazole ring fused with an oxetane ring and a fluorophenyl group
Preparation Methods
The synthesis of 1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]- can be achieved through several methods:
Microwave Irradiation: A simple and efficient method involves the reaction of hydrazines and formamide under microwave irradiation, which proceeds smoothly without a catalyst and shows excellent functional-group tolerance.
Electrochemical Multicomponent Reaction: This method involves the reaction of aryl hydrazines, paraformaldehyde, ammonium acetate, and alcohols, with alcohols acting as both solvents and reactants.
Copper-Catalyzed Reaction: A copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions.
Chemical Reactions Analysis
1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]- undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrogenated triazole derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions are typically substituted triazole derivatives.
Scientific Research Applications
1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]- has a wide range of scientific research applications:
Medicinal Chemistry: The compound is used in the development of antifungal and antiviral drugs due to its ability to inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes.
Materials Science: It is used in the synthesis of coordination compounds and as a ligand in coordination chemistry.
Agrochemicals: The compound is used in the development of plant growth regulators and herbicides.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]- involves the inhibition of specific enzymes and pathways:
Inhibition of Ergosterol Biosynthesis: The compound inhibits the enzyme 14-α-demethylase, which is involved in the biosynthesis of ergosterol, leading to the accumulation of 14-α-methyl-steroids and disruption of fungal cell membranes.
Coordination Chemistry: As a ligand, the compound forms coordination complexes with metal ions, which can exhibit unique electrochemical and catalytic properties.
Comparison with Similar Compounds
1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]- can be compared with other similar compounds:
Fluconazole: This antifungal drug contains a triazole ring and is used to treat fungal infections by inhibiting ergosterol biosynthesis.
These comparisons highlight the unique structural features and applications of 1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-.
Properties
CAS No. |
136188-41-5 |
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Molecular Formula |
C12H12FN3O |
Molecular Weight |
233.24 g/mol |
IUPAC Name |
1-[[2-(4-fluorophenyl)oxetan-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C12H12FN3O/c13-11-3-1-10(2-4-11)12(5-6-17-12)7-16-9-14-8-15-16/h1-4,8-9H,5-7H2 |
InChI Key |
JAIJCRZVQRSILU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC1(CN2C=NC=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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